N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide
Description
N-[2-(Difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide is a benzamide derivative characterized by a difluoromethoxy substituent at the ortho position of the aniline ring and a morpholine sulfonyl group at the para position of the benzamide core.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S/c19-18(20)27-16-4-2-1-3-15(16)21-17(23)13-5-7-14(8-6-13)28(24,25)22-9-11-26-12-10-22/h1-8,18H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVIQAMYOJFGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-(difluoromethoxy)aniline: This intermediate is synthesized by reacting 2-nitroanisole with difluoromethylating agents under specific conditions.
Formation of 4-(morpholin-4-ylsulfonyl)benzoic acid: This involves the sulfonylation of benzoic acid derivatives with morpholine.
Coupling Reaction: The final step involves coupling 2-(difluoromethoxy)aniline with 4-(morpholin-4-ylsulfonyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate cellular pathways by interacting with receptors or signaling proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Structural Features
The compound’s unique structural attributes include:
- Difluoromethoxy group (-OCF₂H): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
Comparison Table of Structural Analogs
Analysis of Substituent Effects
- Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂H) in the target compound offers stronger electron-withdrawing effects compared to methoxy (-OCH₃) or isopropoxy (-OCH(CH₃)₂) groups in analogs .
- Sulfonyl Variations : Morpholine sulfonyl groups (as in the target compound) are less sterically hindered than pyrimidine sulfonamides (e.g., ) but may exhibit weaker π-stacking interactions due to the absence of aromaticity.
- Halogen Substituents : Chloro analogs (e.g., ) exhibit increased lipophilicity but may face metabolic challenges via dehalogenation pathways, unlike the stable C-F bonds in the target compound.
Biological Activity
N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. Its molecular formula is C18H18F2N2O5S, with a molecular weight of approximately 396.41 g/mol. The structural features include a difluoromethoxy group, a morpholine sulfonamide moiety, and a benzamide core, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F2N2O5S |
| Molecular Weight | 396.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 150114-71-9 |
The primary biological activity of this compound is its inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound disrupts folate metabolism, leading to reduced cell growth and proliferation in various cancer cell lines.
Anticancer Activity
Research indicates that compounds targeting DHFR can exhibit significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including those resistant to traditional therapies. For instance, a study demonstrated that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Case Studies
-
In Vitro Efficacy Against Cancer Cell Lines
- Objective : To evaluate the anticancer effects of this compound.
- Method : MTT assay was performed on various cancer cell lines.
- Results : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects against tested cancer cells.
-
Synergistic Effects with Other Anticancer Agents
- Objective : To assess potential synergistic effects when combined with other chemotherapeutics.
- Method : Combination studies with standard chemotherapy agents were conducted.
- Results : Enhanced anticancer activity was observed when used in combination with methotrexate, suggesting a potential for combination therapy in clinical settings .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and metabolic stability. Further studies are needed to fully elucidate its pharmacokinetics and optimal dosing regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
